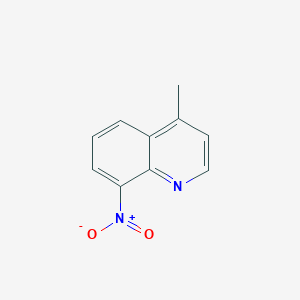

4-Methyl-8-nitroquinoline

Descripción

4-Methyl-8-nitroquinoline (CAS: 2801-29-8) is a nitro-substituted quinoline derivative with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.186 g/mol . It is recognized by multiple synonyms, including 8-nitro-4-methylquinoline and NSC 120755, and is registered under identifiers such as DSSTox ID DTXSID9062649 and ChEMBL ID CHEMBL2358273 . The compound is synthesized via condensation of nitroaniline with but-3-en-2-one in 87% sulfuric acid in the presence of arsenic pentoxide, followed by reduction with stannous chloride to yield amino derivatives .

Propiedades

IUPAC Name |

4-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-6-11-10-8(7)3-2-4-9(10)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGIJEBXIREQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062649 | |

| Record name | 4-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2801-29-8 | |

| Record name | 4-Methyl-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2801-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-methyl-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-8-nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 4-methyl-8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

A typical procedure involves heating a mixture of methyl vinyl ketone (1.2 equiv) and 2-nitroaniline (1.0 equiv) with phosphotungstic acid (0.1 equiv) in silica gel at 100°C under microwave irradiation for 11 minutes. The use of silica gel as a solid support enhances surface area, improving reaction efficiency. Microwave irradiation reduces the reaction time from several hours (under conventional heating) to minutes, achieving an 87% yield . The product is purified via column chromatography using ethyl acetate/hexane (1:4) as the eluent.

Key Advantages:

-

Short reaction time (11 minutes).

-

Minimal byproduct formation due to controlled microwave heating.

Limitations:

-

Requires specialized equipment (microwave reactor).

-

Phosphotungstic acid, though recyclable, adds to the cost.

Skraup Synthesis: Traditional Cyclization Approach

The Skraup synthesis, a classical method for quinoline preparation, has been adapted for this compound using acrolein and 4-methyl-2-nitroaniline . This method employs arsenic(V) oxide (As₂O₅) and o-phosphoric acid (H₃PO₄) as co-catalysts to facilitate cyclization.

Mechanism and Procedure

The reaction begins with the protonation of acrolein by H₃PO₄, forming a reactive electrophile that attacks the nitroaniline’s amino group. Subsequent dehydration and cyclization yield the quinoline skeleton. A representative protocol involves heating 4-methyl-2-nitroaniline (1.0 equiv) with acrolein (1.5 equiv) in H₃PO₄ (10 mL) and As₂O₅ (0.2 equiv) at 100°C for 4–6 hours. The crude product is neutralized with aqueous NH₄OH and extracted with ethyl acetate, yielding this compound in 65–70% yield .

Key Advantages:

-

Utilizes inexpensive reagents (acrolein, H₃PO₄).

-

Scalable for industrial applications.

Limitations:

-

Longer reaction time (4–6 hours).

-

Lower yield compared to microwave-assisted methods.

-

Use of toxic arsenic compounds necessitates stringent safety measures.

Recent advancements have introduced silver-catalyzed oxidative decarboxylation for functionalizing pre-formed quinoline derivatives. While not a direct synthesis method for this compound, this technique enables the introduction of alkyl groups at the C-4 position, which is critical for modifying existing nitroquinolines.

Procedure and Applications

In a typical reaction, 8-nitroquinoline (1.0 equiv) is treated with trimethylacetic acid (3.0 equiv) and ammonium persulfate (3.0 equiv) in acetonitrile (CH₃CN) at 80°C in the presence of silver nitrate (AgNO₃, 0.6 equiv). The reaction proceeds via radical intermediates, resulting in decarboxylation and alkylation at the C-4 position. This method has been employed to synthesize 2-tert-butyl-4-methyl-8-nitroquinoline with moderate yields (50–60%).

Key Advantages:

-

Enables late-stage functionalization.

-

Compatible with diverse carboxylic acids.

Limitations:

-

Requires pre-synthesized nitroquinoline substrates.

-

Moderate yields due to competing side reactions.

Comparative Analysis of Preparation Methods

Insights:

-

The Doebner-Miller method is optimal for high-efficiency lab-scale synthesis.

-

The Skraup synthesis remains valuable for large-scale production despite lower yields.

-

Oxidative decarboxylation is a niche tool for introducing alkyl groups post-synthesis.

Research Findings and Mechanistic Insights

Role of Acid Catalysts

Phosphotungstic acid in the Doebner-Miller reaction acts as a Brønsted acid , protonating the carbonyl group of methyl vinyl ketone to facilitate nucleophilic attack by 2-nitroaniline. In contrast, H₃PO₄ in the Skraup method serves dual roles: protonating acrolein and dehydrating intermediates.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-8-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions that are ortho or para to the nitrogen atom

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst

Major Products:

Oxidation: 4-Carboxy-8-nitroquinoline.

Reduction: 4-Methyl-8-aminoquinoline.

Substitution: Various halogenated derivatives depending on the halogen used

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

The compound has been studied for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that derivatives of quinoline, including 4-methyl-8-nitroquinoline, exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy against resistant strains .

- Anticancer Potential : The compound has demonstrated cytotoxic effects in various cancer cell lines. For example, in vitro studies have assessed its ability to inhibit cell proliferation in colorectal carcinoma cells, indicating potential as an anticancer agent .

2. Chemical Synthesis and Functionalization

This compound serves as a key intermediate in the synthesis of other biologically active compounds:

- Synthesis of Derivatives : The compound can undergo functionalization reactions to yield derivatives with enhanced biological properties. For example, nitration and alkylation reactions can introduce various functional groups that may improve pharmacological profiles or target specific biological pathways .

- Research on Quinoline Derivatives : The exploration of quinoline derivatives is an active area of research due to their diverse biological activities, including anti-inflammatory and antioxidant effects. Studies have focused on synthesizing derivatives with improved solubility and bioavailability for better therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of this compound on human epithelial colorectal carcinoma cells using MTT assays. The compound demonstrated an IC50 value indicating potent anticancer activity, warranting further exploration into its mechanism of action and potential clinical applications.

Comparative Analysis of Related Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | Nitro group enhances reactivity | Antimicrobial, Anticancer |

| 7-Methyl-8-nitroquinoline | Similar structure with different substitution | Anticancer research |

| 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | Chlorine substituent may enhance reactivity | Potential drug development |

Mecanismo De Acción

The mechanism of action of 4-Methyl-8-nitroquinoline and its derivatives often involves interaction with biological macromolecules. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to potential antimicrobial or anticancer effects. The quinoline ring system can also intercalate into DNA, disrupting its function and leading to cell death .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-methyl-8-nitroquinoline and analogous quinoline derivatives:

Reactivity and Functional Group Influence

- Nitro Group Reactivity: The nitro group at position 8 in this compound enhances electrophilic substitution reactivity, facilitating reductions to amino derivatives (e.g., 4-methyl-8-aminoquinoline) . Comparatively, 8-methyl-4-nitroquinoline-1-oxide’s oxide group at position 1 increases polarity, affecting solubility and coordination chemistry applications .

- Hydroxy and Carboxylate Groups: 5-Nitro-8-hydroxyquinoline (nitroxaline) exhibits antimicrobial activity due to its hydroxy-nitro combination, which disrupts bacterial DNA synthesis . Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate’s carboxylate group may enhance solubility for pharmaceutical formulations .

Actividad Biológica

4-Methyl-8-nitroquinoline is a notable compound within the nitroquinoline class, recognized for its diverse biological activities. This article explores its synthesis, chemical properties, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 188.18 g/mol. It features a methyl group at the fourth position and a nitro group at the eighth position of the quinoline ring. The compound appears as a yellow crystalline solid, soluble in organic solvents like ethanol and acetone but less soluble in water .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nitration of 4-methylquinoline : This method involves the introduction of a nitro group into the quinoline structure.

- Multistep reactions : Starting materials such as aniline and nitroethane can be utilized in complex synthetic pathways to yield the desired compound.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Properties

Several studies have reported the antimicrobial effects of this compound against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including lung adenocarcinoma (A549) and colon cancer (HCT-116). The mechanism of action involves the modulation of signaling pathways related to cell growth and apoptosis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| HCT-116 (Colon) | 20 | Inhibition of PI3K/AKT pathway |

| Caco-2 (Colon) | 25 | Cytotoxicity via DNA damage |

3. Cytotoxic Effects

The cytotoxicity of this compound has been linked to its structural features. The presence of the nitro group enhances its reactivity, potentially leading to DNA damage in cancer cells. Functionalization strategies have shown that modifying substituents can significantly alter cytotoxic levels against various cell lines .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various quinoline derivatives, this compound was found to inhibit the growth of E. coli effectively. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Mechanisms

A research article explored the effects of this compound on A549 cells. The study revealed that treatment with this compound led to increased apoptosis markers and decreased viability in a dose-dependent manner. Notably, it was observed that the compound modulated key proteins involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-8-nitroquinoline, and how can purity be validated?

- Methodology :

-

Classical nitration : Start with a methyl-substituted quinoline precursor (e.g., 4-methylquinoline) under controlled nitration conditions (HNO₃/H₂SO₄ at 0–5°C). Monitor reaction progression via TLC .

-

Reduction intermediates : this compound can be reduced to 4-methyl-8-aminoquinoline using stannous chloride (SnCl₂) in HCl, followed by neutralization and purification via recrystallization .

-

Purity validation : Use HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards. Confirm via <sup>1</sup>H NMR (DMSO-d₆, δ 8.5–9.0 ppm for nitro group protons) and elemental analysis .

Table 1 : Key Characterization Data

Property Method Expected Result Reference Molecular weight Mass spectrometry (EI) m/z 202 (M⁺) Nitro group confirmation IR spectroscopy 1520 cm⁻¹ (asymmetric NO₂ stretch) Melting point Differential scanning calorimetry 148–150°C

Q. How can structural contradictions in NMR data for this compound derivatives be resolved?

- Methodology :

- Variable temperature NMR : Resolve dynamic effects (e.g., rotational isomerism) by acquiring spectra at 25°C and 60°C .

- X-ray crystallography : For unambiguous confirmation, grow single crystals (methanol/ethyl acetate) and compare bond lengths/angles with computational models (DFT, B3LYP/6-31G**) .

- Cross-validate with MS/MS : Fragment peaks (e.g., loss of NO₂ group at m/z 175) confirm substitution patterns .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the reduction of this compound to its amino derivative?

- Methodology :

- Catalyst screening : Compare SnCl₂ (traditional), Pd/C (H₂ atmosphere), and NaBH₄/Cu(OAc)₂ in solvents like ethanol, THF, or DMF. Monitor yields via GC-MS .

- Kinetic studies : Use UV-Vis spectroscopy (λ = 320 nm for nitro group) to track reaction rates. Polar aprotic solvents (DMF) accelerate reduction by stabilizing intermediates .

- Side-product analysis : Identify byproducts (e.g., hydroxylamines) via LC-MS and optimize reaction time/temperature to suppress their formation .

Q. What mechanisms explain discrepancies in reported genotoxicity of this compound analogs?

- Methodology :

- ROS detection : Treat human fibroblasts with this compound (1–10 µM). Measure ROS (e.g., H₂O₂, •OH) using fluorescent probes (DCFH-DA) and EPR spin trapping .

- DNA adduct profiling : Use <sup>32</sup>P-postlabeling to compare adduct patterns (e.g., 8-hydroxydeoxyguanosine) with 4NQO, a structurally related carcinogen .

- Metabolic activation : Incubate with liver microsomes (CYP450 enzymes) and quantify nitro-reduced metabolites via LC-HRMS. Correlate metabolite levels with comet assay results .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate Fukui indices (nucleophilic/electrophilic sites) and electrostatic potential maps .

- Experimental validation : Perform bromination (Br₂/FeBr₃) or sulfonation (H₂SO₄). Compare predicted vs. observed substitution positions via <sup>13</sup>C NMR .

Data Contradiction & Replication

Q. Why do different studies report conflicting yields for this compound synthesis?

- Methodology :

- Parameter standardization : Replicate reactions using identical nitration conditions (molar ratios, cooling rate). Purity starting material via column chromatography (silica gel, hexane/EtOAc) .

- Side-reaction control : Add urea to quench excess HNO₃ and prevent di-nitration. Quantify byproducts via HPLC-UV .

- Interlab comparison : Share samples with independent labs for yield validation using calibrated GC-FID .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.